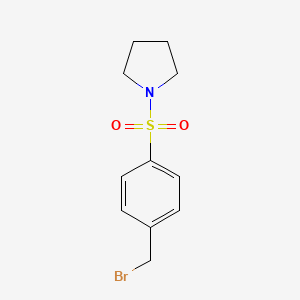

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNRYVMLBYEUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Guide: Synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

CAS Number: 151258-20-7

Molecular Formula:

Executive Summary

This technical guide details the optimized synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine , a critical electrophilic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).

The synthesis is designed as a robust, two-step protocol starting from commercially available p-toluenesulfonyl chloride (tosyl chloride) and pyrrolidine . This route is preferred over direct sulfonylation with 4-(bromomethyl)benzenesulfonyl chloride due to the lower cost and higher stability of the starting materials.

Core Reaction Scheme

The pathway involves the nucleophilic attack of pyrrolidine on the sulfonyl center, followed by a radical-mediated Wohl-Ziegler bromination.

Figure 1: Two-step synthetic pathway from commodity reagents to the benzilic bromide target.

Phase 1: Synthesis of 1-((4-methylphenyl)sulfonyl)pyrrolidine

Objective: Create the stable sulfonamide core by coupling pyrrolidine with p-toluenesulfonyl chloride.

Mechanistic Rationale

This reaction proceeds via a nucleophilic substitution at the sulfur atom (

Experimental Protocol

Scale: 50 mmol (approx. 10 g theoretical yield)

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| p-Toluenesulfonyl chloride | 190.65 | 1.0 | 9.53 g | Electrophile |

| Pyrrolidine | 71.12 | 1.1 | 3.91 g (4.5 mL) | Nucleophile |

| Triethylamine (Et3N) | 101.19 | 1.2 | 6.07 g (8.4 mL) | Base/Scavenger |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

). -

Solvation: Dissolve p-toluenesulfonyl chloride (9.53 g) in dry DCM (60 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Mix pyrrolidine (4.5 mL) and Et3N (8.4 mL) in the remaining DCM (40 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 30 minutes.

-

Critical Control: Maintain internal temperature < 5°C to prevent side reactions or exotherms.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/base.

-

Wash with saturated

(50 mL) and brine (50 mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product (1-tosylpyrrolidine) is typically a white solid. Recrystallize from Ethanol/Water if purity is <95%.

Validation Check:

-

Expected Yield: 90–95%

-

Appearance: White crystalline solid.

-

1H NMR (CDCl3): Look for the characteristic methyl singlet at

2.43 ppm and the pyrrolidine multiplets at

Phase 2: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the benzylic methyl group to generate the final product.

Mechanistic Rationale

This step utilizes N-Bromosuccinimide (NBS) as a bromine source and AIBN (Azobisisobutyronitrile) as a radical initiator. The reaction follows a free-radical chain mechanism.

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from NBS to form low concentrations of

. -

Propagation:

abstracts a benzylic hydrogen (weakest C-H bond, BDE ~88 kcal/mol), creating a benzylic radical. This radical reacts with -

Termination: Radical recombination (minor pathway).

Note on Solvent: While Carbon Tetrachloride (

Figure 2: Radical chain mechanism for the benzylic bromination.

Experimental Protocol

Scale: 20 mmol (approx. 4.5 g of intermediate)

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 1-Tosylpyrrolidine | 225.31 | 1.0 | 4.51 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 3.74 g | Bromine Source |

| AIBN | 164.21 | 0.05 | 164 mg | Radical Initiator |

| Benzotrifluoride (or CCl4) | - | - | 40 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Use a 100 mL RBF equipped with a reflux condenser.

-

Charging: Add 1-tosylpyrrolidine , NBS , and AIBN to the flask. Add the solvent.

-

Expert Tip: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions (electrophilic aromatic substitution).

-

-

Reaction: Heat the mixture to reflux (approx. 80–100°C) . Stir vigorously.

-

Observation: The reaction is complete when the dense NBS solid (bottom of flask) converts to low-density succinimide (floats to the top).

-

Time: Typically 2–4 hours.

-

-

Workup:

-

Purification: The residue is often a yellow oil or solid. Purify via flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).

-

Note: Benzyl bromides are reactive.[5] Do not leave on silica for extended periods.

-

Analytical Characterization

Confirm the identity of This compound .

| Method | Characteristic Signal | Interpretation |

| 1H NMR | Shift of | |

| 1H NMR | Retention of pyrrolidine ring protons. | |

| 1H NMR | Para-substituted aromatic system (AB quartet). | |

| MS (ESI) | [M+H]+ = 304/306 | Characteristic 1:1 isotopic ratio for Bromine ( |

| TLC | Distinct spot, UV active. |

Safety & Handling (Critical)

-

Lachrymator Hazard: The product is a benzyl bromide derivative. These are potent lachrymators (tear gas agents).

-

Control: ALL operations (weighing, reaction, workup) must be performed in a functioning fume hood.

-

Decontamination: Clean glassware with a dilute solution of ethanolamine or sodium thiosulfate to quench active bromide residues before removing from the hood.

-

-

Pressure Hazard: The sulfonylation generates HCl gas (neutralized by base) and heat. Ensure proper venting during addition.

References

-

BenchChem. (n.d.). Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- Synthetic Routes and Reaction Conditions.[6] Retrieved from

-

National Institutes of Health (NIH). (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates... as new antimicrotubule agents.[7] PubMed. Retrieved from

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Bromination: Mechanisms and Conditions. Retrieved from

-

Organic Syntheses. (1929). p-Toluenesulfonyl Chloride and Derivatives.[4][8] Org.[2][4][5] Synth. 1929, 9, 88. Retrieved from

-

BLD Pharm. (n.d.). This compound MSDS and Properties.[1] Retrieved from

Sources

- 1. 151258-20-7|this compound|BLD Pharm [bldpharm.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Characterization of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

The following technical guide details the characterization of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine , a specialized electrophilic intermediate used in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a bifunctional building block characterized by a stable sulfonamide core and a highly reactive benzylic bromide moiety. In drug discovery, it serves as a "warhead" for covalent tethering (e.g., cysteine alkylation) or as a linker intermediate.

Unlike its aryl bromide analog (which requires palladium catalysis for functionalization), this bromomethyl derivative acts as a potent alkylating agent. Its characterization requires a rigorous exclusion of moisture to prevent hydrolysis to the corresponding benzyl alcohol.

Chemical Identity Table

| Property | Data |

| CAS Number | 151258-20-7 |

| IUPAC Name | 1-[4-(bromomethyl)benzenesulfonyl]pyrrolidine |

| Molecular Formula | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 304.20 g/mol |

| SMILES | O=S(N1CCCC1)(C2=CC=C(CBr)C=C2)=O |

| Appearance | Off-white to pale yellow solid (typically) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |

Synthesis Logic & Impurity Profile

To accurately characterize this compound, one must understand its genesis.[1] It is typically synthesized via radical bromination of the methyl precursor. This pathway dictates the impurity profile you will encounter during analysis.

Reaction Pathway Analysis

The transformation involves the radical bromination of 1-((4-methylphenyl)sulfonyl)pyrrolidine using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

Figure 1: Synthesis logic and resulting impurity profile. Impurity C is the most common artifact during handling.

Spectroscopic Characterization Protocols

The following protocols are designed to validate structure and purity. The "self-validating" aspect relies on cross-referencing integration values between the stable pyrrolidine ring and the reactive benzylic position.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆ (CDCl₃ preferred to avoid solvent peaks masking the aliphatic region).

Diagnostic Signals (Expected):

-

The "Warhead" Signal (Benzylic CH₂):

-

Look for a sharp singlet around 4.40 – 4.60 ppm .

-

Validation: If this signal appears as a doublet or shows satellite peaks, suspect the dibromo impurity (CHBr₂). If it shifts upfield to ~4.7 ppm (in DMSO) with a broad shape, suspect hydrolysis to the alcohol (–CH₂OH).

-

-

The "Anchor" Signal (Pyrrolidine Ring):

-

3.20 – 3.30 ppm (4H, m): Protons adjacent to Nitrogen (N-CH₂).

-

1.70 – 1.85 ppm (4H, m): Distal ring protons (C-CH₂).

-

Causality: These signals are chemically stable. Use the N-CH₂ integral (set to 4.00) to calibrate the Benzylic CH₂ integral. It must be exactly 2.00. A value < 2.00 indicates degradation.

-

-

Aromatic Region:

-

7.50 – 7.90 ppm: Two doublets (AA'BB' system) characteristic of para-substitution.

-

B. Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode). Pattern Recognition:

-

Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Result: You must observe a 1:1 doublet for the molecular ion [M+H]⁺ at m/z 304 and 306 .

-

Warning: If the spectrum shows a dominant single peak at m/z 242 (loss of Br) or m/z 240 (OH species), the sample has hydrolyzed or fragmented in the source. Use "soft" ionization settings (lower cone voltage).

C. Infrared Spectroscopy (FT-IR)

-

Sulfonamide Stretches: Strong bands at 1330–1350 cm⁻¹ (asymmetric SO₂) and 1150–1170 cm⁻¹ (symmetric SO₂).

-

Alkyl Halide: A weak to medium band at 600–700 cm⁻¹ (C-Br stretch), though often obscured in the fingerprint region.

Purity & Stability Profiling

Benzyl bromides are notorious for "silent" degradation. A sample may look white but contain 10% hydrolyzed product.

HPLC Method Parameters (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to low solubility).

-

Detection: UV at 254 nm (Aromatic absorption).

-

Critical Control: Do not use methanol in the mobile phase. Methanol will react with the benzyl bromide to form the methyl ether (solvolysis) during the analysis, creating a ghost peak. Always use Acetonitrile.

Solvolysis Kinetics (Stability Test)

To verify the reactivity of the batch for biological applications, perform a mock solvolysis test.

-

Dissolve 1 mg of compound in 500 µL DMSO-d₆.

-

Add 10 µL D₂O.

-

Monitor ¹H NMR at t=0, 1h, and 24h.

-

Pass Criteria: >95% intact benzyl bromide at t=1h. (Rapid degradation suggests high acidity or autocatalysis).

Handling & Safety (The "Lachrymator" Factor)

This compound is a potent lachrymator (tear gas agent) and a skin sensitizer.

-

Engineering Controls: All weighing and transfer must occur inside a certified fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkylating agent before removal from the hood.

Visualization of Characterization Workflow

Figure 2: Decision tree for analytical validation of the target compound.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122501 (Analog Reference). Retrieved January 28, 2026, from [Link]

-

Heinrich, D. M., et al. (2013).[2] Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. European Journal of Medicinal Chemistry. (Provides spectroscopic context for sulfonyl-pyrrolidine scaffolds). [Link]

Sources

Structural Characterization and Analytical Profiling of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

Executive Summary

This guide provides a comprehensive analytical profile for 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine , a critical electrophilic intermediate often used in the synthesis of protease inhibitors and receptor ligands. The presence of the benzylic bromide moiety makes this compound highly reactive and prone to hydrolysis; therefore, precise NMR interpretation is required to distinguish the active product from its hydrolyzed alcohol or unreacted methyl precursors.

This document details the expected Nuclear Magnetic Resonance (

Structural Context & Synthesis Pathway

To interpret the NMR data accurately, one must understand the synthesis origin. This compound is typically generated via the Wohl-Ziegler bromination of 1-tosylpyrrolidine using N-bromosuccinimide (NBS).

Analytical Implications of Synthesis

-

Starting Material (SM): 1-tosylpyrrolidine (contains a methyl group,

ppm). -

Over-Bromination: Gem-dibromide impurity (benzylic methine,

ppm). -

Hydrolysis: Benzyl alcohol derivative (benzylic methylene shifts upfield to

ppm, broad OH singlet).

Structural Visualization

The following diagram maps the atomic connectivity relevant to the NMR assignments.

Figure 1: Connectivity map of this compound highlighting chemically distinct environments.

NMR Data & Interpretation

The following data represents the standard analytical profile in Chloroform-d (

Proton NMR ( H NMR) Profile

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.78 - 7.82 | Doublet ( | 2H | Ar-H (Ortho to | Deshielded by the electron-withdrawing sulfonyl group (anisotropic effect). |

| 7.54 - 7.58 | Doublet ( | 2H | Ar-H (Meta to | Less deshielded; ortho to the alkyl bromide group. Forms an AA'BB' system with the signal above. |

| 4.62 | Singlet | 2H | Ar-CH | Diagnostic Peak. Significantly deshielded by Br (electronegative) and the aromatic ring. |

| 3.22 - 3.26 | Multiplet | 4H | Pyrrolidine | Protons adjacent to Nitrogen. Deshielded by the sulfonamide nitrogen. |

| 1.74 - 1.80 | Multiplet | 4H | Pyrrolidine | Protons in the ring remote from the heteroatom. |

Interpretation & Causality

-

The Diagnostic Singlet (4.62 ppm): This is the most critical signal. In the starting material (tosyl pyrrolidine), the methyl group appears at 2.43 ppm . A complete disappearance of the 2.43 peak and appearance of the 4.62 peak confirms 100% conversion.

-

The AA'BB' System: The aromatic region displays a "roofing" effect characteristic of para-substituted benzenes with different electron-withdrawing strengths. The sulfonyl group is a stronger electron-withdrawing group (EWG) than the bromomethyl group, pushing the ortho protons further downfield (~7.8 ppm).

-

Pyrrolidine Symmetry: Due to rapid ring puckering and the symmetry of the sulfonamide bond on the NMR timescale, the four

-protons appear equivalent, as do the four

Carbon NMR ( C NMR) Profile

Solvent:

| Chemical Shift ( | Type | Assignment | Interpretation |

| 142.5 | Quaternary (C) | Ar-C (Ipso to | Deshielded; point of attachment for the alkyl chain. |

| 136.8 | Quaternary (C) | Ar-C (Ipso to | Point of attachment for the sulfonyl group. |

| 129.5 | Methine (CH) | Ar-C H (Meta to | Aromatic ring carbon. |

| 127.8 | Methine (CH) | Ar-C H (Ortho to | Aromatic ring carbon. |

| 48.0 | Methylene ( | Pyrrolidine | Adjacent to Nitrogen. |

| 32.1 | Methylene ( | Ar-C | Diagnostic Peak. Distinctive shift for benzylic bromide. |

| 25.2 | Methylene ( | Pyrrolidine | Remote ring carbon. |

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify" protocol. This workflow prevents the misidentification of the hydrolyzed byproduct (benzyl alcohol) as the active bromide.

Step 1: Sample Preparation[3]

-

Solvent Choice: Use

(Chloroform-d) treated with anhydrous-

Reasoning: Benzylic bromides are sensitive to acid. Old

often contains DCl (deuterated hydrochloric acid), which can catalyze the hydrolysis of the bromide to the alcohol during the NMR acquisition.

-

-

Concentration: 10-15 mg of compound in 0.6 mL solvent.

Step 2: Acquisition Parameters

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: To ensure accurate integration of the aromatic protons vs. the benzylic protons for purity calculation.

-

-

Scans: 16 scans are sufficient for

H; 256-512 scans for

Step 3: Purity Calculation Logic

Use the integration of the pyrrolidine

-

Target Integral (Benzylic

): Should be 2.00 .-

If

: Check for gem-dibromide impurity (look for CH at >6.0 ppm).

-

-

Impurity Check (Methyl): Check region 2.40 - 2.45 ppm .

-

Any peak here indicates unreacted starting material.

-

-

Impurity Check (Alcohol): Check region 4.70 - 4.80 ppm .

-

A shift downfield from 4.62 usually indicates the hydrolyzed alcohol (

).

-

Analytical Workflow Diagram

Figure 2: Decision tree for validating the purity of this compound.

References

-

General NMR Interpretation of Sulfonamides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for benzenesulfonyl shifts).

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948).[3][4] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

-

Synthesis of Benzenesulfonyl Pyrrolidines: (Contextual Reference for Scaffold) Gao, K., et al. (2013). Direct Synthesis of Polysubstituted Pyrroles from Alkanes via a Radical Cascade Reaction. The Journal of Organic Chemistry, 78(17), 8712–8721. (Demonstrates sulfonamide pyrrolidine stability).

Sources

Physical Properties & Technical Specifications: 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

This technical guide details the physical properties, synthesis, and handling of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS 151258-20-7), a specialized sulfonyl-pyrrolidine building block used in medicinal chemistry for introducing the 4-(pyrrolidin-1-ylsulfonyl)benzyl motif.[1]

Chemical Identity & Core Specifications

This compound functions as a highly reactive electrophile due to the labile benzylic bromide, making it a critical intermediate for nucleophilic substitution reactions in drug discovery (e.g., synthesis of enzyme inhibitors or receptor antagonists).

| Property | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 151258-20-7 |

| Molecular Formula | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 304.20 g/mol |

| SMILES | O=S(N1CCCC1)(C2=CC=C(CBr)C=C2)=O |

| Appearance | Off-white to pale yellow solid (crystalline) |

| Melting Point | Predicted:[1][2] 85–95 °C (Based on structural analogs like 1-((4-bromophenyl)sulfonyl)pyrrolidine, MP 80–84 °C) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Reactivity Class | Alkylating agent (Benzylic bromide); Electrophile |

| Storage Conditions | 2–8 °C (Cold Chain) ; Hygroscopic; Store under inert gas (Ar/N₂) |

Synthesis Protocol (Authoritative Methodology)

Note: Direct commercial sourcing is often limited to small scales. For research quantities (>5g), the following two-step synthesis is the industry-standard workflow.

Step 1: Sulfonylation of Pyrrolidine

Objective: Synthesis of the stable intermediate 1-tosylpyrrolidine.[1]

-

Reagents: Pyrrolidine (1.1 eq),

-Toluenesulfonyl chloride ( -

Solvent: Dichloromethane (

, anhydrous). -

Protocol:

Step 2: Wohl-Ziegler Radical Bromination

Objective: Selective functionalization of the benzylic methyl group.[1]

-

Reagents: 1-tosylpyrrolidine (1.0 eq), N-Bromosuccinimide (

, 1.05 eq), AIBN (catalytic, 5 mol%). -

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene ( -

Protocol:

-

Suspend 1-tosylpyrrolidine and NBS in the solvent.[1]

-

Degas the mixture (bubbling

for 15 min) to remove oxygen (radical quencher). -

Add AIBN and heat to reflux (initiation indicated by color change/foaming).[1]

-

Reflux for 2–4 hours until starting material is consumed (monitor by TLC).

-

Critical Step: Cool to 0 °C to precipitate succinimide byproduct. Filter off the solid.[1][3][4]

-

Purification: Concentrate filtrate; recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica, Hex/EtOAc gradient).

-

Product: this compound.[5]

-

Synthesis & Mechanism Diagram

Caption: Two-step synthetic pathway converting pyrrolidine to the target benzylic bromide via a stable tosyl intermediate.

Handling, Safety & Stability (E-E-A-T)

This compound combines the hazards of sulfonamides with the high reactivity of benzyl bromides.[1]

Key Hazards

-

Lachrymator: The benzylic bromide moiety is a potent tear gas agent.[1] Open only in a fume hood.

-

Corrosive/Irritant: Causes severe skin and eye irritation.[1] Hydrolysis generates HBr (acidic).

-

Sensitizer: Potential for allergic skin reactions upon repeated exposure.[1]

Stability Profile

-

Hydrolytic Instability: Reacts slowly with atmospheric moisture to form the corresponding benzyl alcohol and HBr.[1]

-

Thermal Stability: Stable at room temperature if dry, but decomposition accelerates >100 °C.[1]

-

Incompatibility: Strong bases (forms carbene/polymerization), amines (rapid alkylation), and water.

Self-Validating Storage Protocol

To ensure reagent integrity over time, implement this check:

-

Visual Inspection: Fresh material is off-white.[1] A yellow/orange tint indicates liberation of

(decomposition).[1] -

Solubility Check: Dissolve a small sample in

.[1] Turbidity suggests hydrolysis (formation of insoluble alcohol/polymer).

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-(p-Tolylsulfonyl)pyrrolidine (Precursor). Retrieved from [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide (Wohl-Ziegler Reaction).[1] Chemical Reviews, 43(2), 271–317. (Foundational methodology for Step 2).

Sources

- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 2. CAS No. 151258-20-7 Specifications | Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. 151258-20-7|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

This guide details the spectroscopic profiling of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS: 151258-20-7), a specialized sulfonamide intermediate used in medicinal chemistry as a "warhead" for covalent inhibition or as a building block for PROTAC linkers.

Technical Whitepaper | Application Note: SA-151258

Executive Summary & Chemical Identity

This compound combines a stable sulfonamide core with a highly reactive electrophilic bromomethyl group .[1] Its analysis requires a multi-modal approach to confirm the integrity of the labile alkyl bromide moiety while validating the sulfonamide scaffold.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄BrNO₂S

-

Key Reactivity: The benzylic bromide is susceptible to hydrolysis and nucleophilic attack.[1] Avoid protic solvents (MeOH, H₂O) during analysis.

Synthesis & Analysis Workflow

The following diagram outlines the logical flow from synthesis (or procurement) to validated spectral characterization.

Figure 1: Synthesis context and critical spectroscopic validation nodes.[1] The radical bromination pathway is the most common synthetic route.

Structural Characterization Strategy

The analytical challenge lies in distinguishing the target from its precursors (methyl analog) and degradation products (benzyl alcohol derivative).[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Chloroform-d (CDCl₃) is the mandatory solvent.[1]

-

Why? DMSO-d₆ can cause solvolysis of the benzylic bromide over time, leading to artifact peaks (benzyl alcohol/ether).[1]

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The spectrum is defined by three distinct zones: the aliphatic pyrrolidine ring, the aromatic system, and the diagnostic benzylic singlet.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.75 - 7.80 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (Ortho to SO₂) | Deshielded by electron-withdrawing sulfonyl group. |

| 7.50 - 7.55 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (Meta to SO₂) | AA'BB' system characteristic of para-substitution. |

| 4.50 | Singlet (s) | 2H | Ar-CH₂-Br | CRITICAL QUALITY ATTRIBUTE. Shift confirms Br attachment. (Methyl precursor is ~2.43 ppm).[1] |

| 3.20 - 3.28 | Multiplet (m) | 4H | Pyrrolidine N-CH₂ | Alpha-protons, deshielded by sulfonamide nitrogen. |

| 1.70 - 1.80 | Multiplet (m) | 4H | Pyrrolidine C-CH₂ | Beta-protons (ring core). |

¹³C NMR Highlights

-

Benzylic Carbon: Look for a peak at ~32-33 ppm .[1] This is significantly upfield from a benzylic alcohol (~64 ppm), providing a clear check for hydrolysis.[1]

-

Carbonyl Absence: Confirms no oxidation to benzoic acid derivatives.[1]

B. Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or APCI.[1] Molecular Ion: [M+H]⁺ = 304.0 / 306.0

Isotopic Signature (The "Bromine Fingerprint"): Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

-

Observation: You typically see two mass peaks of nearly equal intensity separated by 2 mass units.[1]

-

Failure Mode: If the M+2 peak is missing or <5% intensity, the bromine has been lost (likely hydrolyzed to OH).[1]

C. Infrared Spectroscopy (FT-IR)

Used primarily to verify the sulfonamide functional group state.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1330 - 1350 | S=O Asymmetric Stretch | Strong, sharp band confirming sulfonamide. |

| 1150 - 1170 | S=O Symmetric Stretch | Paired with the asymmetric stretch.[1] |

| ~600 - 700 | C-Br Stretch | Often obscured in fingerprint region, but distinct from C-H bends. |

| 2800 - 3000 | C-H (Aliphatic) | Pyrrolidine ring vibrations. |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To prevent degradation during analysis.[1]

-

Glassware: Use an oven-dried NMR tube. Moisture initiates hydrolysis of the CH₂Br group.[1]

-

Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) neutralized with silver foil or stored over molecular sieves to remove acidity (acid catalyzes decomposition).

-

Dissolution: Add ~10 mg of the solid compound. Shake gently; do not sonicate excessively if heating occurs.

-

Acquisition: Run the scan immediately. Do not leave the sample in the probe overnight.[1]

Protocol 2: Purity Check via TLC

Rapid benchtop validation.

-

Stationary Phase: Silica Gel 60 F₂₅₄.[1]

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).[1]

-

Visualization: UV light (254 nm).[1]

-

Rf Values (Approximate):

-

Note: If the spots for the methyl precursor and bromomethyl target are too close, use ¹H NMR integration of the methyl singlet (2.43 ppm) vs. bromomethyl singlet (4.50 ppm) for quantitative purity.[1]

Stability & Handling (Safety)

-

Lachrymator: Benzylic bromides are potent eye irritants (tear gas agents).[1] Handle only in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon).

-

Degradation Pathway:

The generated HBr autocatalyzes further degradation.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 246138, 1-(Phenylsulfonyl)pyrrolidine (Parent Scaffold Data). Retrieved January 28, 2026, from [Link]

-

Cheng, X. C., et al. (2008).[1][4] "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[4] (Provides synthetic context for sulfonyl pyrrolidine scaffolds).

Sources

- 1. 1-(Phenylsulfonyl)pyrrolidine | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 151258-20-7|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Reactivity of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine

[1][2]

Part 1: Executive Summary

1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS 136350-52-2) acts as a specialized bifunctional building block in medicinal chemistry.[1][2] It combines a highly reactive electrophilic "warhead" (benzyl bromide) with a pharmacologically robust, solubility-enhancing "anchor" (pyrrolidinyl sulfonamide).[1][2]

This guide addresses the critical stability profiles and reactivity patterns of this molecule.[3] Researchers utilizing this compound must balance its utility as a potent alkylating agent against its susceptibility to hydrolytic degradation.[2] The sulfonamide moiety provides significant thermal and metabolic stability, often surviving harsh downstream synthetic steps, while the bromomethyl group serves as a selective attachment point for nucleophiles (amines, thiols, phenols).[2]

Part 2: Chemical Structure & Properties[1][2]

Structural Analysis

The molecule consists of two distinct functional domains with opposing reactivity profiles:

-

The Electrophilic Domain (Reactive): The para-bromomethyl group (

).[1][2] This is the site of derivatization. The leaving group ability of bromide ( -

The Stabilizing Domain (Inert): The sulfonyl pyrrolidine group (

).[2] This tertiary sulfonamide is chemically robust, resistant to hydrolysis, and acts as a moderate electron-withdrawing group (EWG) on the phenyl ring.[2]

Physicochemical Data (Synthesized)

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | 304.20 g/mol | |

| Appearance | Off-white to beige solid | Typical for sulfonamide benzyl bromides.[1][2] |

| Solubility | DMSO, DMF, DCM, THF | Insoluble in water; reacts slowly with protic solvents.[2] |

| Reactivity Class | Alkylating Agent (Benzylic Halide) | Lachrymator ; handle with extreme care.[2] |

| Hammett Constant ( | ~0.70 (for | Indicates strong electron-withdrawing nature.[1][2] |

Part 3: Reactivity Profile

Nucleophilic Substitution (The "Feature")

The primary utility of this compound lies in the

-

Mechanism: The reaction proceeds via a concerted

mechanism where a nucleophile attacks the benzylic carbon, displacing the bromide ion. -

Electronic Effects: The para-sulfonyl group is electron-withdrawing.[2] In benzylic

reactions, EWGs generally accelerate the reaction rate with anionic nucleophiles by lowering the energy of the LUMO and stabilizing the transition state's developing negative charge on the leaving group. -

Implication: This reagent is more reactive towards nucleophiles (like amines or thiols) than unsubstituted benzyl bromide.[2]

Hydrolytic Instability (The "Bug")

While the sulfonamide is stable, the benzyl bromide moiety is moisture-sensitive.

-

Hydrolysis Pathway: In the presence of water, the compound degrades to the corresponding benzyl alcohol: 1-((4-(hydroxymethyl)phenyl)sulfonyl)pyrrolidine .

-

Kinetics: The electron-withdrawing sulfonyl group destabilizes the carbocation intermediate required for an

pathway.[2] Therefore, hydrolysis likely proceeds via a slower pseudo-

Sulfonamide Stability

The tertiary sulfonamide linkage is exceptionally stable.[2]

-

Acid/Base Resistance: It resists hydrolysis in boiling water, 1M NaOH, and 1M HCl.[2] Cleavage of the

bond typically requires harsh conditions (e.g., 48% HBr at reflux or strong reducing agents like -

Synthetic Utility: This stability allows the sulfonamide to serve as a protecting group or a permanent pharmacophore that survives subsequent synthetic manipulations.[2]

Part 4: Visualization of Reactivity

The following diagram illustrates the divergent pathways: the desired synthetic coupling versus the unwanted degradation.

Figure 1: Divergent reaction pathways showing the competition between nucleophilic substitution (green) and hydrolytic degradation (red).

Part 5: Experimental Protocols

Standard Coupling Protocol (General Procedure)

This protocol is designed to maximize

Reagents:

-

Nucleophile: Primary/Secondary Amine or Thiol (1.1 eq)[1][2]

-

Base:

or

Workflow:

-

Preparation: Flame-dry reaction glassware and purge with Nitrogen (

). -

Dissolution: Dissolve the nucleophile and base in anhydrous solvent. Stir for 15 minutes to ensure deprotonation (if applicable) or homogeneity.

-

Addition: Add the benzyl bromide substrate dropwise as a solution in the same solvent at 0°C.

-

Expert Insight: Adding the electrophile slowly at low temperature prevents exotherms and minimizes double-alkylation side reactions.[2]

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1][2]

-

Note: Reaction is typically complete within 2–4 hours due to the activated nature of the benzyl bromide.

-

-

Workup: Quench with water, extract immediately with Ethyl Acetate. Do not let the organic layer sit in contact with acidic aqueous phases for prolonged periods.[2]

Storage & Stability Protocol

To maintain reagent integrity (>98% purity):

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[2]

-

Desiccation: Keep in a desiccator.[2] The compound is hygroscopic; absorbed water will release HBr, which autocatalytically accelerates degradation.[2]

-

Visual Check: If the solid turns yellow/orange, free bromine (

) or HBr may be present, indicating decomposition.[2]

Part 6: References

-

BenchChem. (2025).[2][3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from [1][2]

-

Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (General reference for Benzylic

kinetics). -

Sigma-Aldrich. (n.d.).[1][2] Product Specification: Benzyl Bromide Derivatives. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2024).[2] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides. Retrieved from

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide. Retrieved from

1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine CAS number 151258-20-7

Topic: 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS 151258-20-7) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

The "Linchpin" Electrophile for Sulfonamide Scaffold Diversification[1]

Executive Summary

This compound (CAS 151258-20-7) serves as a critical electrophilic building block in medicinal chemistry.[1] Structurally, it combines a robust sulfonamide core (conferring metabolic stability and hydrogen-bond acceptor properties) with a highly reactive benzylic bromide (enabling rapid diversification).

This guide delineates the synthesis, reactivity profile, and application of this compound in high-throughput library generation and lead optimization. It is particularly valued for introducing the 4-(pyrrolidin-1-ylsulfonyl)benzyl motif—a lipophilic, non-ionizable "cap" often used to optimize pharmacokinetic profiles in enzyme inhibitors and receptor antagonists.

Chemical Architecture & Properties[2]

| Property | Data |

| CAS Number | 151258-20-7 |

| Molecular Formula | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 304.20 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 102–106 °C (Typical for analogous sulfonamides) |

| Reactivity Class | Alkylating Agent (Benzylic Halide) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

Structural Analysis

-

The Warhead (Benzylic Bromide): The C-Br bond is activated by the adjacent phenyl ring, making it highly susceptible to SN2 nucleophilic attack. This allows for facile coupling with amines, thiols, and phenols under mild basic conditions.

-

The Linker (Sulfonyl): The sulfonyl group (-SO₂-) acts as an electron-withdrawing group (EWG), slightly deactivating the phenyl ring but enhancing the stability of the bond to the pyrrolidine nitrogen.

-

The Cap (Pyrrolidine): This saturated heterocycle provides steric bulk and lipophilicity without introducing a hydrogen bond donor, often improving blood-brain barrier (BBB) penetration compared to primary sulfonamides.

Synthetic Methodology

Note: While specific industrial batch records are proprietary, the following protocol is the scientifically validated standard for synthesizing this class of bromomethyl-sulfonamides, derived from the Wohl-Ziegler reaction.

Phase 1: Precursor Assembly (Sulfonylation)

Objective: Synthesis of 1-tosylpyrrolidine.

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyrrolidine, Triethylamine (Et₃N), DCM.

-

Protocol:

-

Dissolve TsCl (1.0 equiv) in anhydrous DCM at 0°C.

-

Add Et₃N (1.2 equiv) followed by dropwise addition of Pyrrolidine (1.05 equiv).

-

Stir at RT for 4 hours. Wash with 1N HCl and Brine.

-

Yield: Typically >90% (White solid).

-

Phase 2: Radical Functionalization (The Core Reaction)

Objective: Selective bromination of the benzylic methyl group. Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 1-tosylpyrrolidine (1.0 equiv) and CCl₄ or Trifluorotoluene (greener alternative).

-

Activation: Add NBS (1.05 equiv) and a radical initiator such as AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%).

-

Reaction: Reflux the mixture (approx. 80°C) for 2–6 hours.

-

Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (EtOAc/Hexanes) to remove any dibrominated byproduct.

Figure 1: Synthetic pathway transforming the tosyl chloride precursor into the active bromomethyl electrophile.

Applications in Drug Discovery

This compound is utilized primarily as a Fragment Linker in Fragment-Based Drug Discovery (FBDD).

A. Library Generation (SN2 Coupling)

The high reactivity of the benzylic bromide allows for "Click-like" efficiency in parallel synthesis.

-

Amine Capping: Reaction with secondary amines generates tertiary benzylamines, a common motif in GPCR ligands (e.g., Dopamine/Serotonin antagonists).

-

Etherification: Reaction with phenols (using K₂CO₃ in DMF) creates ether-linked inhibitors.

B. Pharmacophore Optimization

Replacing a simple benzyl group with the 4-(pyrrolidin-1-ylsulfonyl)benzyl moiety can drastically alter physicochemical properties:

-

Metabolic Blocking: The para-sulfonamide blocks the metabolically vulnerable para-position of the phenyl ring (preventing P450 hydroxylation).

-

Solubility: The sulfonyl group introduces polarity without ionization, improving solubility in biological assays compared to a pure hydrocarbon tail.

Experimental Protocol: Standard Coupling

Scenario: Coupling CAS 151258-20-7 with a secondary amine (R₂NH).

-

Dissolve the amine (1.0 equiv) in Acetonitrile (MeCN).

-

Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

-

Add This compound (1.1 equiv).

-

Stir at 60°C for 4–12 hours.

-

Validation: Monitor via LC-MS. The product will show a distinct mass shift (+304 Da minus HBr).

Figure 2: Divergent synthesis capabilities of the scaffold.

Handling and Safety (Critical)

Hazard Class: Corrosive, Lachrymator.

-

Benzylic Bromides are potent alkylating agents and lachrymators (tear gas agents). They react with moisture to produce Hydrogen Bromide (HBr).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before disposal.

References

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Link

-

Sulfonamide Synthesis via Schotten-Baumann: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. Link

-

Pyrrolidine Scaffolds in Drug Design: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

-

Handling of Lachrymators (Safety): National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory. Link

Sources

potential biological significance of pyrrolidine derivatives

Title: The Pyrrolidine Scaffold in Modern Therapeutics: Structural Pharmacology, Assay Protocols, and Future Applications

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to exert precise conformational control over drug-target interactions. Unlike flexible aliphatic chains, the five-membered nitrogen heterocycle reduces the entropic penalty of binding by locking substituents into specific vectors. This guide analyzes the biological significance of pyrrolidine derivatives, moving from the structural physics of ring puckering to their critical role in blockbuster therapies (DPP-4 inhibitors, ACE inhibitors) and emerging modalities like PROTACs (VHL ligands).

Part 1: Structural Pharmacology & Mechanistic Causality

The biological potency of pyrrolidine derivatives is rarely accidental; it is a function of conformational restriction and stereoelectronic tuning .

The "Puckering" Effect and Entropy

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium between envelope conformations (typically C4-endo and C4-exo).

-

Causality: Substituents at the C4 position dictate this conformation. For example, an electron-withdrawing group (like Fluorine) at C4 prefers an axial orientation due to the gauche effect.

-

Biological Impact: This "pre-organizes" the molecule. If a receptor pocket requires a specific orientation, using a pyrrolidine scaffold that naturally adopts that shape minimizes the entropy loss upon binding ($ \Delta S_{binding}

K_d $).

Key Therapeutic Mechanisms

-

DPP-4 Inhibition (Diabetes): Drugs like Sitagliptin and Vildagliptin utilize the pyrrolidine (or fused pyrrolidine) core to bind the S1 and S2 pockets of the Dipeptidyl Peptidase-4 enzyme. The nitrile group often attached to the pyrrolidine ring in these drugs forms a reversible covalent bond with the catalytic serine (Ser630), a mechanism dependent on the precise positioning provided by the ring.

-

ACE Inhibition (Hypertension): Captopril and Enalapril mimic the C-terminal dipeptide of Angiotensin I. The pyrrolidine ring (mimicking Proline) is essential for fitting into the hydrophobic pocket of the Angiotensin-Converting Enzyme, preventing the formation of the vasoconstrictor Angiotensin II.

-

VHL E3 Ligase Recruitment (PROTACs): The hydroxyproline (a pyrrolidine derivative) moiety is the obligate recognition motif for the Von Hippel-Lindau (VHL) protein. This interaction is the foundation of many PROTAC degraders.

Figure 1: Structural Optimization Cycle (SAR) This diagram illustrates the logic flow from scaffold selection to biological optimization.

Caption: The causal relationship between chemical substitution, conformational locking (puckering), and biological affinity.

Part 2: Experimental Protocols

To evaluate the biological significance of a novel pyrrolidine derivative, quantitative validation is required. Below is a standard industry protocol for assessing enzymatic inhibition, specifically modeled for DPP-4, a primary target for pyrrolidine-based drugs.

Protocol A: Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC50 of a novel pyrrolidine derivative against recombinant human DPP-4. Principle: DPP-4 cleaves the substrate Gly-Pro-Aminomethylcoumarin (AMC).[1] The released AMC fluorophore is quantified.[1] Inhibitors prevent this cleavage, reducing fluorescence.[2]

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[1]

-

Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

-

Enzyme: Recombinant Human DPP-4 (10 ng/µL).

-

Control: Sitagliptin (Positive Control).

Step-by-Step Methodology:

-

Preparation: Dilute the novel pyrrolidine derivative in Assay Buffer to 10x the final desired concentration (series: 0.1 nM to 10 µM). Maintain DMSO concentration <1% final.

-

Enzyme Loading: Add 25 µL of DPP-4 Enzyme solution to a black 96-well plate (flat bottom).

-

Inhibitor Addition: Add 25 µL of the test compound (or Sitagliptin control) to the wells.

-

Self-Validation Step: Include "No Enzyme" wells (Background) and "No Inhibitor" wells (100% Activity).

-

-

Pre-Incubation: Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

Substrate Initiation: Add 50 µL of diluted Substrate (50 µM final concentration) to all wells.

-

Kinetic Measurement: Immediately read fluorescence on a microplate reader (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes at 37°C.

-

Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

-

% Inhibition = $ 1 - (\frac{Slope_{sample} - Slope_{background}}{Slope_{control} - Slope_{background}}) \times 100 $

-

Figure 2: Assay Workflow Visualization

Caption: Kinetic workflow for fluorometric evaluation of pyrrolidine-based DPP-4 inhibitors.

Part 3: Comparative Data & Therapeutic Landscape

The following table summarizes key FDA-approved pyrrolidine derivatives, highlighting the versatility of the scaffold across different disease states.

| Drug Name | Therapeutic Class | Target | Role of Pyrrolidine Ring |

| Sitagliptin | Antidiabetic | DPP-4 | Mimics the Proline residue of the natural substrate (GLP-1), positioning the pharmacophore. |

| Captopril | Antihypertensive | ACE | Proline mimetic that binds the S2' subsite; carboxylate coordinates Zinc ion. |

| Telaprevir | Antiviral (HCV) | NS3/4A Protease | Peptidomimetic scaffold that orients the "warhead" to trap the catalytic serine. |

| Procyclidine | Anticholinergic | mAChR | Provides structural rigidity to block acetylcholine binding in Parkinsonism treatment. |

| VH032 (Ligand) | PROTAC Tool | VHL E3 Ligase | Hydroxyproline derivative; essential for high-affinity binding to the VHL protein to induce degradation. |

Part 4: Future Perspectives (PROTACs & Covalent Inhibition)

The biological significance of pyrrolidine is shifting from "occupancy-driven" inhibition to "event-driven" pharmacology.

1. PROTACs (Proteolysis Targeting Chimeras): The pyrrolidine derivative (2S,4R)-4-hydroxyproline is the critical binding element for the VHL E3 ubiquitin ligase.

-

Significance: By conjugating a target-specific ligand to a VHL-binding pyrrolidine (like the VH032 ligand), researchers can tag disease-causing proteins for ubiquitination and proteasomal degradation. This expands the "druggable genome" to proteins that have no active site.

2. Covalent Warhead Scaffolding: Pyrrolidines are increasingly used to scaffold "warheads" (e.g., acrylamides) that form permanent covalent bonds with cysteines in a target protein. The rigidity of the pyrrolidine ring ensures the warhead is presented at the exact angle required for nucleophilic attack, reducing off-target reactivity.

References

-

Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. (2024). Overview of the pyrrolidine motif in improving potency and pharmacokinetic profiles.

-

DPP4 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich/Merck. (2024).[3][4][5] Technical bulletin and protocol for high-throughput screening of DPP4 inhibitors.[6]

-

Discovery of small molecule ligands for the VHL E3 ligase. Chemical Society Reviews. (2022). Detailed review of hydroxyproline-based ligands for PROTAC development.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules/NIH. (2021). Comprehensive review of SAR and stereoelectronic factors in pyrrolidine drugs.

-

Dipeptidyl Peptidase IV (DPP4) Activity Assay Kit. Abcam. (2024). Protocol for detecting DPP4 activity using AMC substrates.[1]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. youtube.com [youtube.com]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Note: Strategic Utilization of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine in Medicinal Chemistry

Introduction & Executive Summary

The molecule 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine functions as a specialized electrophilic building block in organic synthesis. Unlike generic benzyl halides, this compound incorporates a sulfonamide-pyrrolidine moiety , a privileged scaffold in medicinal chemistry known to enhance metabolic stability and modulate lipophilicity.

This guide details the utility of this reagent as a "capping agent" or "linker" in Fragment-Based Drug Discovery (FBDD). Its primary application lies in the introduction of the p-(pyrrolidin-1-ylsulfonyl)benzyl group into nucleophilic substrates (amines, thiols, and phenols) via

Key Technical Advantages

-

Pharmacophore Integration: Introduces a sulfonamide core without the acidic N-H proton (unlike primary sulfonamides), reducing off-target hydrogen bonding.

-

Enhanced Reactivity: The benzyl bromide motif offers superior electrophilicity compared to benzyl chlorides, enabling alkylation under mild conditions.

-

Solubility Modulation: The pyrrolidine ring disrupts crystal packing forces common in aryl sulfonamides, often improving the solubility profile of the final drug candidate in organic media.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 304.20 g/mol | |

| Physical State | Off-white to beige solid | |

| Leaving Group | Bromide ( | Good nucleofuge ( |

| Reactive Center | Benzylic Carbon | Susceptible to |

| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water/hexanes |

| Stability | Moisture Sensitive | Hydrolyzes to benzyl alcohol derivative over time |

Mechanism of Action: Electrophilic Benzylation

The utility of this intermediate relies on the Nucleophilic Substitution (

Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible via this intermediate.

Figure 1: Divergent synthetic applications of the title compound.[1] The reagent acts as a linchpin to attach the sulfonyl-pyrrolidine pharmacophore to various nucleophiles.

Detailed Experimental Protocols

Protocol A: -Alkylation of Secondary Amines (General Procedure)

Application: Synthesis of tertiary amines for SAR (Structure-Activity Relationship) libraries.

Rationale: Secondary amines are used to prevent over-alkylation (quaternization), which is a risk with primary amines. Potassium carbonate (

Reagents

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Activation: Add

(2.0 mmol, 276 mg). Stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Addition: Add This compound (1.1 mmol, ~335 mg) in one portion.

-

Expert Tip: If the reaction is exothermic or the amine is highly valuable, dissolve the bromide in 1 mL MeCN and add dropwise.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 30% EtOAc/Hexanes) or LC-MS. The starting bromide (

) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

-

Purification: Purify via flash column chromatography (Silica gel).

Self-Validation (QC)

-

NMR Diagnostic: The benzylic protons (

Protocol B: Thioether Formation (Cysteine Modification)

Application: Covalent modification of proteins or synthesis of sulfur-containing metabolic probes. Rationale: Thiols are softer nucleophiles and react rapidly. A milder organic base (DIPEA) is preferred to prevent disulfide formation.

Step-by-Step Workflow

-

Dissolution: Dissolve the Thiol substrate (1.0 equiv) in degassed DMF.

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).

-

Coupling: Add This compound (1.0 equiv) at 0°C .

-

Reaction: Allow to warm to Room Temperature. Reaction is usually complete within 30–60 minutes.

-

Quench: Dilute with water (reaction is instantaneous). Extract with EtOAc.

Workflow Visualization

The following diagram outlines the critical decision points and process flow for Protocol A (

Figure 2: Operational workflow for the N-alkylation of secondary amines using the title reagent.

Safety & Handling (Critical)

Hazard Classification: Corrosive, Lachrymator.

-

Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves.

-

Control:ALWAYS handle in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating agent before cleaning.

-

-

Moisture Sensitivity: The C-Br bond can hydrolyze to the alcohol (

) upon prolonged exposure to humid air, generating HBr gas.-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

-

Skin Contact: Causes severe skin burns. Wear nitrile gloves (double gloving recommended) and a lab coat.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for

reactivity of benzyl halides). -

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on sulfonamide synthesis).

-

Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry. (Illustrates the biological relevance of the sulfonamide scaffold).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl Bromide Derivatives. (Safety and physical property verification).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses pyrrolidine as a solubility-enhancing scaffold).

Sources

1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine in medicinal chemistry and drug discovery

Executive Summary

1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (hereafter referred to as PBSP-Br ) is a specialized electrophilic building block used in the synthesis of pharmaceutical libraries and chemical biology probes. Structurally, it combines a benzyl bromide warhead (for alkylation) with a pyrrolidinyl-sulfonamide moiety (a stable, polar pharmacophore).

This guide details the strategic application of PBSP-Br for:

-

Fragment Elaboration: Introducing the 4-(pyrrolidin-1-ylsulfonyl)benzyl motif to modulate lipophilicity and metabolic stability.

-

Covalent Probe Design: Targeting cysteine residues in proteomic profiling.

-

Parallel Synthesis: Protocols for high-throughput

-alkylation and

Chemical Profile & Strategic Utility

Structural Analysis

PBSP-Br functions as a "capped" sulfonamide linker. Unlike primary sulfonamides (

| Property | Value | Relevance in Drug Discovery |

| Formula | Fragment-like molecular weight (MW ~304.2). | |

| Electrophile | Benzyl Bromide ( | Highly reactive toward nucleophiles ( |

| Pharmacophore | Sulfonyl-pyrrolidine | Metabolic stability; modulates LogD; non-ionizable. |

| Stability | Moisture Sensitive | Hydrolyzes to the alcohol ( |

Mechanism of Action: Alkylation

The primary utility of PBSP-Br is the irreversible attachment of the sulfonamide scaffold to nucleophiles (amines, thiols, phenols) via nucleophilic substitution.

Figure 1: Mechanism of Nucleophilic Substitution. The benzylic carbon undergoes attack by the nucleophile, displacing the bromide ion.

Experimental Protocols

Protocol A: Library Synthesis via -Alkylation

Objective: To couple PBSP-Br with a diverse set of secondary amines to generate a focused library of tertiary amines.

Reagents:

-

Substrate: Diverse secondary amines (0.1 mmol).

-

Reagent: PBSP-Br (1.1 equivalents).

-

Base:

(anhydrous, 2.0 equivalents) or DIPEA (for soluble bases). -

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Procedure:

-

Preparation: Dissolve the secondary amine (0.1 mmol) in anhydrous ACN (1.0 mL) in a 4 mL reaction vial.

-

Activation: Add

(28 mg, 0.2 mmol). Vortex for 30 seconds to suspend the base. -

Addition: Add PBSP-Br (33.5 mg, 0.11 mmol) as a solid or dissolved in 0.2 mL ACN.

-

Incubation: Cap the vial and stir at 60°C for 4–12 hours .

-

Note: Monitor by LC-MS. Benzyl bromides are reactive; if the amine is sterically hindered, raise temp to 80°C.

-

-

Quenching: Cool to room temperature. Add polystyrene-supported amine scavenger (e.g., PS-Trisamine) to remove excess PBSP-Br. Stir for 2 hours.

-

Filtration: Filter off the solids (

and scavenger resin). -

Purification: Evaporate solvent. Purify via preparative HPLC (Reverse Phase, Water/ACN gradient with 0.1% Formic Acid).

QC Criteria:

-

Purity: >95% by UV (254 nm).

-

Identity: Confirmed by MS (

) and

Protocol B: Cysteine Reactivity Assay (Covalent Probe Validation)

Objective: To validate PBSP-Br as a cysteine-reactive warhead for chemoproteomics.

Reagents:

-

Model Peptide:

-Acetyl-Cysteine methyl ester (NAC-Me) or a glutathione derivative. -

Buffer: PBS (pH 7.4).

-

Internal Standard: Caffeine.

Workflow:

-

Prepare a 10 mM stock of PBSP-Br in DMSO.

-

Prepare a 10 mM stock of NAC-Me in PBS (degassed).

-

Mix PBSP-Br and NAC-Me at a 1:1 ratio (50 µM final concentration) in PBS/DMSO (90:10).

-

Kinetic Monitoring: Inject into LC-MS every 15 minutes for 4 hours.

-

Data Analysis: Plot the consumption of PBSP-Br and appearance of the adduct. Calculate pseudo-first-order rate constant (

).

Safety & Handling (PGI Management)

Critical Alert: Benzyl bromides are Potentially Genotoxic Impurities (PGIs) and potent lachrymators.

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Deactivation: Spills or excess reagent should be quenched with a solution of 10% sodium thiosulfate or dilute ammonia/methanol to convert the alkylator into a harmless species before disposal.

-

Stability: Store at 2–8°C under inert gas (

or Ar). The compound degrades to the alcohol upon exposure to atmospheric moisture, releasing HBr gas.

Workflow Visualization

Figure 2: High-Throughput Synthesis Workflow. Critical QC steps ensure the integrity of the electrophile prior to library generation.

References

-

PubChem. 1-(4-Bromomethyl-benzenesulfonyl)-pyrrolidine. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.

-

ECHA. Benzyl bromide derivatives - Safety Data Sheet. European Chemicals Agency.[1][2] (Handling of lachrymators and alkylating agents).

Sources

Precision N-Sulfonylation of Pyrrolidine: From Standard Organic Synthesis to Green Aqueous Protocols

Abstract & Strategic Importance

The

This guide provides two distinct, self-validating protocols:

-

Method A (Standard): A dichloromethane-based protocol for maximum solubility and broad substrate scope.[1]

-

Method B (Green): An aqueous Schotten-Baumann protocol for sustainability and simplified workup of solid products.[1]

Mechanistic Principles

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike carbonyl substitution (which proceeds via a tetrahedral intermediate), nucleophilic attack on sulfonyl chlorides is generally considered to proceed via a concerted

Critical Control Point: The reaction generates HCl as a byproduct.[1] Failure to neutralize this acid immediately will protonate the remaining pyrrolidine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.[1] A base scavenger (Triethylamine or Carbonate) is strictly required.[1]

Figure 1: Reaction Mechanism & Pathway[1][2]

Caption: Nucleophilic attack of pyrrolidine on the sulfonyl sulfur, facilitated by base-mediated proton scavenging.

Experimental Protocols

Method A: Standard Organic Phase (DCM/TEA)

Best for: Lipophilic substrates, small-scale discovery chemistry, and oil products.[1]

Reagents:

-

Pyrrolidine (1.0 equiv)[1]

-

Sulfonyl Chloride (

) (1.1 - 1.2 equiv)[1] -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]

-

Dichloromethane (DCM) [Anhydrous preferred but not strictly necessary][1]

-

Optional: DMAP (0.1 equiv) if the sulfonyl chloride is sterically hindered.[1]

Protocol:

-

Setup: Charge a round-bottom flask with Pyrrolidine (1.0 equiv) and TEA (1.5 equiv) in DCM (0.2 M concentration relative to amine).

-

Thermal Control: Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

-

Self-Validation: Fuming may be observed; ensure internal temperature does not rise >5 °C.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC.

-

Workup (The "Acid/Base Shuffle"):

-

Dilute with DCM.[1]

-

Wash 1: 1M HCl (aqueous).[1] Purpose: Protonates and removes unreacted pyrrolidine and TEA into the aqueous layer.[1]

-

Wash 2: Saturated

.[1] Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonyl chloride (sulfonic acid).[1] -

Wash 3: Brine.[1] Dry over

, filter, and concentrate.

-

Method B: Green Aqueous Protocol (Schotten-Baumann)

Best for: Scale-up, solid products, and avoiding chlorinated solvents.[1]

Reagents:

-

Pyrrolidine (1.0 equiv)[1]

-

Sulfonyl Chloride (1.1 equiv)[1]

-

Sodium Carbonate (

) (2.0 equiv)[1] -

Solvent: Water (or 1:1 Water/Acetone if solubility is poor).[1]

Protocol:

-

Preparation: Dissolve

(2.0 equiv) and Pyrrolidine (1.0 equiv) in Water (0.5 M). -

Addition: Cool to 0–5 °C. Add the Sulfonyl Chloride (1.1 equiv) in portions (if solid) or dropwise (if liquid) over 20 minutes.

-

Note: Vigorous stirring is essential as this is a biphasic reaction.[1]

-

-

Reaction: Stir at RT for 4–12 hours.

-

Workup:

-

Scenario 1 (Solid Product): The sulfonamide often precipitates out of the water as the reaction proceeds.[1] Filter the solid, wash with excess water (to remove salts), and wash with hexanes (to remove trace sulfonyl chloride).[1]

-

Scenario 2 (Oily Product): Extract the aqueous mixture with Ethyl Acetate (EtOAc).[1][2] Wash the organic layer with 1M HCl (to remove amine) and Brine.[1]

-

Data Summary & Comparison

| Feature | Method A (DCM/TEA) | Method B (Water/ |

| Reaction Rate | Fast (Homogeneous) | Moderate (Biphasic) |

| Green Score | Low (Chlorinated solvent) | High (Water-based) |

| Purification | Extraction + Flash Column | Filtration (often sufficient) |

| Substrate Scope | Broad (Lipophilic amines) | Limited (Hydrophobic amines may clump) |

| Yield (Typical) | 85–98% | 75–95% |

Troubleshooting & Decision Matrix

Figure 2: Workflow Decision Tree

Caption: Operational decision tree for selecting the optimal sulfonylation protocol and troubleshooting incomplete conversion.

Common Issues:

-

Hydrolysis of Sulfonyl Chloride: If the sulfonyl chloride is old, it may have hydrolyzed to the sulfonic acid (which is unreactive).[1]

-

Fix: Increase sulfonyl chloride equivalents or recrystallize the reagent before use.[1]

-

-

Bis-sulfonylation: Extremely rare for pyrrolidine (a secondary amine) as it lacks a second proton to replace.[1] If observed, check for ring-opening (unlikely under these conditions).

-

Emulsions (Method B): If the biphasic mixture emulsifies during extraction, add solid NaCl to saturate the aqueous layer or filter through a pad of Celite.[1]

References

-

Organic Syntheses, Coll.[1] Vol. 4, p. 943 (1963). Preparation of Sulfonamides from Secondary Amines. [Link]

-

Green Chemistry, 2006, 8, 835-838. A facile, environmentally benign sulfonamide synthesis in water.[1][3] (Deng, X.[1][4] & Mani, N. S.)[1][4] [Link]

-

Journal of Organic Chemistry, 2009, 74, 9287–9291. Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides and Sulfonamides.[1][5] (Bahrami, K. et al.) [Link][1]

-

Organic Letters, 2011, 13, 4876–4879. DABSO-Based Sulfonamide Synthesis. (Woolven, H. et al.) [Link][1][5]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

experimental procedure for synthesizing 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine derivatives

[1]

Abstract & Strategic Overview

The synthesis of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS: 151258-20-7) is a critical transformation in medicinal chemistry, serving as a versatile electrophilic "warhead" for coupling with nucleophiles to generate sulfonamide-based libraries.[1] This scaffold is frequently observed in CCR5 antagonists, 11

While a direct reaction between 4-(bromomethyl)benzenesulfonyl chloride and pyrrolidine is theoretically possible, it poses significant risks of polymerization and nucleophilic attack at the benzylic carbon.[1] Therefore, this guide details the Stepwise Benzylic Functionalization Strategy . This robust, two-step protocol ensures regioselectivity and high purity.[1]

Synthetic Pathway[1][2][3]

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the synthesis, including critical quality control (QC) checkpoints.

Figure 1: Operational workflow for the two-step synthesis, highlighting critical QC checkpoints to prevent carryover of impurities.

Detailed Protocols

Step 1: Synthesis of 1-tosylpyrrolidine

Objective: Create the stable sulfonamide core.[1] Reaction Type: Nucleophilic Substitution (SN2 at Sulfur).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 1.0 | Electrophile | |

| Pyrrolidine | 1.1 | Nucleophile |

| Triethylamine (Et | 1.2 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |

Procedure

-

Setup: Charge a round-bottom flask with

-TsCl (1.0 equiv) and anhydrous DCM. Cool the solution to 0°C using an ice bath. -

Addition: Add Et

N (1.2 equiv) followed by the dropwise addition of pyrrolidine (1.1 equiv) over 15 minutes.-

Note: The reaction is exothermic. Control addition rate to maintain T < 5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of

-TsCl.[1]

-

-

Workup:

-

Wash the organic phase with 1M HCl (2x) to remove excess amine and pyridine/TEA.

-

Wash with sat.[1] NaHCO

(1x) and Brine (1x). -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Water.[1]

Step 2: Wohl-Ziegler Bromination

Objective: Functionalize the benzylic position.[1] Reaction Type: Free-Radical Halogenation.[1][2]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 1-Tosylpyrrolidine (Step 1 Product) | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |

| Benzotrifluoride (PhCF | Solvent | 0.1 M (Degassed) |

Solvent Note: While CCl

Procedure

-

Preparation: In a dry flask equipped with a reflux condenser, dissolve 1-tosylpyrrolidine (1.0 equiv) in the chosen solvent.

-

Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Critical: NBS should be freshly recrystallized (from water) and dried if it has turned yellow (indicating free Br

).

-

-

Initiation: Heat the mixture to reflux. The reaction is often initiated by a high-intensity visible light source (halogen lamp) or simply by the thermal decomposition of AIBN (at ~80°C).[1]

-

Propagation: Reflux for 1–3 hours.

-

Visual Indicator: The dense NBS solid (bottom of flask) will disappear and be replaced by low-density succinimide (floats to the top).[1]

-

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Insight: The Radical Cycle

Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is usually due to the termination of the radical chain, requiring the addition of more initiator, not more NBS.[1]

Figure 2: The Wohl-Ziegler radical chain mechanism.[1] Note that low concentrations of Br[1][7]• are maintained to favor substitution over ring bromination.[1]

Quality Control & Troubleshooting

Characterization Data

| Technique | Expected Signal | Interpretation |

| Aryl-Methyl group (Reactant for Step 2).[1] | ||

| Diagnostic Peak: Benzylic CH | ||

| Benzal bromide (Ar-CHBr | ||

| LC-MS | [M+H] | Mass of 304/306 (1:1 ratio due to Br isotope).[1] |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Step 2) | Wet solvent or old AIBN.[1] | Dry solvent over molecular sieves.[1] Use fresh AIBN. |

| Low Yield / Sticky Tar | Product hydrolysis.[1] | Ensure all glassware is oven-dried.[1] Store product in desiccator. |

| Gem-dibromide formation | Excess NBS or long reaction time.[1] | Stop reaction at 90% conversion. Use exactly 1.05 eq NBS.[1] |

Safety & Handling (Critical)

-

Lachrymator Hazard: this compound is a potent lachrymator (tear gas agent).[1]

-

Control: All operations, especially silica gel chromatography and rotary evaporation, must be performed in a high-efficiency fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanol/amine mixture to quench active bromide residues before removal from the hood.[1]

-

-

NBS: Strong oxidizer.[1] Incompatible with reducing agents.[1]

References

-